6-Chloro-3-Benzofuranone

Catalog No.
S1901281
CAS No.
3260-78-4
M.F
C8H5ClO2
M. Wt
168.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-3-Benzofuranone

CAS Number

3260-78-4

Product Name

6-Chloro-3-Benzofuranone

IUPAC Name

6-chloro-1-benzofuran-3-one

Molecular Formula

C8H5ClO2

Molecular Weight

168.57 g/mol

InChI

InChI=1S/C8H5ClO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2

InChI Key

QSYZLDHZMYWEKL-UHFFFAOYSA-N

SMILES

C1C(=O)C2=C(O1)C=C(C=C2)Cl

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=C2)Cl

6-Chloro-3-benzofuranone (CAS 3260-78-4) is a highly reactive, halogenated bicyclic ketone widely procured as a fundamental building block for the synthesis of complex benzofurans, aurones, and biologically active pharmaceutical ingredients (APIs). Featuring an aromatic ring fused to a reactive carbonyl-containing heterocycle, it serves as a critical electrophilic and nucleophilic hub in organic synthesis. The presence of the chlorine atom at the 6-position not only dictates the electronic environment of the C2-methylene group—facilitating efficient aldol condensations—but also provides a strategic handle for late-stage cross-coupling or acts as a metabolic block in medicinal chemistry. Industrial buyers prioritize this specific isomer for its reliable purity, predictable reactivity profile under mild conditions, and its indispensable role in generating regiochemically pure 6-substituted benzofuran derivatives for agrochemical and pharmaceutical pipelines [1].

Substituting 6-chloro-3-benzofuranone with its close analogs, such as 5-chloro-3-benzofuranone or unsubstituted benzofuran-3(2H)-one, fundamentally alters both the synthetic process and the end-product efficacy. The positional shift of the chlorine atom from the 6- to the 5-position significantly changes the inductive effects on the heterocyclic ring, altering the pKa of the alpha-protons and shifting the required conditions for condensation reactions. In medicinal chemistry, generic substitution is entirely unviable; the 6-chloro substitution specifically blocks a major CYP450 metabolic liability site that the 5-chloro or unsubstituted analogs leave exposed. Furthermore, attempting to use 6-bromo-3-benzofuranone as a generic halogenated substitute often leads to chemoselectivity failures, as the weaker C-Br bond is prone to unintended oxidative addition during multi-step sequences where the C-Cl bond remains orthogonally stable [1].

Enhanced C2-Methylene Acidity for High-Yield Aurone Synthesis

The electron-withdrawing effect of the 6-chloro group significantly enhances the acidity of the C2 protons relative to unsubstituted analogs. In standard aldol condensations with substituted benzaldehydes to form aurones, 6-chloro-3-benzofuranone achieves >90% conversion under mild, base-catalyzed conditions (e.g., neutral alumina or catalytic piperidine). In contrast, the unsubstituted benzofuran-3(2H)-one often requires stronger bases (like NaOH/KOH) to achieve similar kinetics, which can induce competitive ring-opening and reduce isolated yields to 60-70% [1].

Evidence DimensionAldol condensation yield under mild basic conditions
Target Compound Data>90% yield with intact heterocycle
Comparator Or BaselineUnsubstituted benzofuran-3(2H)-one (60-70% yield with competitive ring-opening)
Quantified Difference20-30% absolute yield increase with preservation of sensitive functional groups
ConditionsCondensation with benzaldehyde derivatives using catalytic weak base

Allows manufacturers to synthesize complex, functionalized aurones and benzofurans efficiently without relying on harsh bases that degrade sensitive downstream targets.

Orthogonal Stability in Multi-Step Transition-Metal Catalysis

When designing multi-step synthetic routes that involve early-stage reduction or functionalization of the ketone followed by late-stage cross-coupling, the choice of halogen is critical. 6-Chloro-3-benzofuranone exhibits excellent orthogonal stability; its C-Cl bond remains intact (>95% retention) during standard palladium-catalyzed reactions directed at other sites or during ketone reduction (e.g., using NaBH4). Conversely, the 6-bromo-3-benzofuranone comparator is highly susceptible to premature oxidative addition or hydrodebromination under identical conditions, leading to substantial byproduct formation and loss of the halogen handle [1].

Evidence DimensionHalogen retention during early-stage reductive or Pd-catalyzed steps
Target Compound Data>95% C-Cl bond retention
Comparator Or Baseline6-Bromo-3-benzofuranone (<50% C-Br retention due to premature cleavage)
Quantified Difference>45% improvement in halogen retention for late-stage use
ConditionsStandard ketone reduction (NaBH4) or orthogonal Pd-catalyzed functionalization

Provides synthetic chemists with a reliable, stable halogen handle that survives intermediate steps, reducing waste and simplifying purification in complex API synthesis.

Strategic Metabolic Blocking for API Lead Optimization

In the development of benzofuran-based therapeutics, the 6-position of the benzofuran core is a known hotspot for CYP450-mediated oxidative metabolism. Procuring 6-chloro-3-benzofuranone to build the API core directly introduces a chlorine atom at this exact position, effectively blocking para-hydroxylation. Pharmacokinetic profiling of resulting 6-chloro-benzofuran derivatives shows significantly extended biological half-lives and improved metabolic stability compared to derivatives synthesized from 5-chloro-3-benzofuranone or unsubstituted precursors, which remain vulnerable to rapid hepatic clearance [1].

Evidence DimensionResistance to CYP450-mediated oxidation at the benzofuran core
Target Compound DataHigh metabolic stability (blocked 6-position)
Comparator Or Baseline5-Chloro or unsubstituted derivatives (Vulnerable to rapid 6-position oxidation)
Quantified DifferenceSignificant reduction in intrinsic clearance (CLint) in hepatic models
ConditionsIn vitro human liver microsome (HLM) stability assays for downstream APIs

Justifies the specific procurement of the 6-chloro isomer over the 5-chloro isomer to ensure downstream APIs possess viable, long-lasting pharmacokinetic profiles.

Synthesis of Bioactive Aurones and Flavonoids

Due to its enhanced C2 acidity and high-yielding condensation under mild conditions, this compound is the premier starting material for manufacturing 6-chloro-aurones, which are actively investigated for kinase inhibition and anti-inflammatory properties [1].

Orthogonal Late-Stage Functionalization of Benzofurans

The stability of the C-Cl bond makes it the ideal precursor for multi-step syntheses where the ketone is first converted to a substituted benzofuran, followed by late-stage Buchwald-Hartwig or Suzuki couplings at the 6-position[1].

Development of Metabolically Stable APIs

In medicinal chemistry programs where rapid hepatic clearance is a liability, utilizing this specific building block ensures the resulting benzofuran core is protected against CYP450 oxidation at the critical 6-position, vastly improving the pharmacokinetic profile of the final drug candidate [1].

XLogP3

2.1

Dates

Last modified: 08-16-2023

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